1-Metil-1H-indazol-7-ol

Descripción general

Descripción

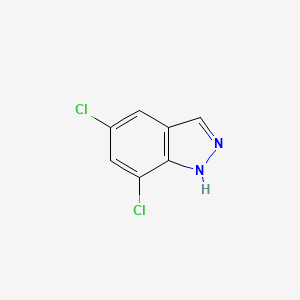

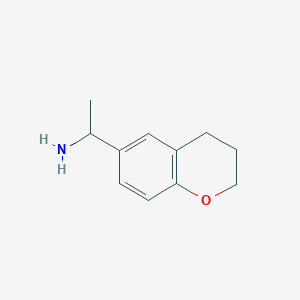

1-Methyl-1H-indazol-7-ol (MHO) is an organic compound that has been the subject of much scientific research in the past few years. It is a derivative of the indazole family, which are heterocyclic compounds that are derived from the six-membered aromatic ring system of indazole. MHO has been studied for its potential applications in both medicinal and industrial chemistry, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Aplicaciones Antihipertensivas

Los derivados de “1-Metil-1H-indazol-7-ol” se han explorado por su posible uso como agentes antihipertensivos. El núcleo de indazol es una característica común en muchos compuestos con efectos reductores de la presión arterial. Los investigadores están investigando estos derivados por su capacidad para inhibir ciertas enzimas o receptores involucrados en la regulación de la presión arterial .

Actividad Anticancerígena

Los compuestos de indazol, incluido “this compound”, se están estudiando por sus propiedades anticancerígenas. Han demostrado ser prometedores para inhibir el crecimiento de diversas líneas celulares cancerosas, incluyendo la leucemia, el cáncer de pulmón de células no pequeñas y el cáncer de mama. El objetivo es desarrollar medicamentos a base de indazol que puedan dirigirse a vías específicas involucradas en la proliferación de células cancerosas .

Efectos Antidepresivos

La estructura de indazol también se asocia con efectos antidepresivos. Los compuestos con esta estructura se están probando por su capacidad para interactuar con las vías neurológicas y los receptores que influyen en el estado de ánimo y los síntomas de la depresión. Esta investigación tiene como objetivo desarrollar nuevos tratamientos para la depresión que tengan menos efectos secundarios que los medicamentos actuales .

Usos Antiinflamatorios

“this compound” tiene posibles aplicaciones como agente antiinflamatorio. Sus derivados pueden modular la respuesta inflamatoria del cuerpo, lo que los hace útiles para tratar afecciones como la artritis y otras enfermedades inflamatorias. El objetivo es crear terapias antiinflamatorias más efectivas y dirigidas .

Propiedades Antibacterianas

La investigación sobre las propiedades antibacterianas de los derivados de indazol, incluido “this compound”, está en curso. Estos compuestos están siendo evaluados por su efectividad contra diversas cepas bacterianas, con el objetivo de desarrollar nuevos antibióticos que puedan superar la resistencia a los medicamentos existentes .

Inhibición de la Fosfoinositida 3-Kinasa δ

Los derivados de indazol se están estudiando por su papel como inhibidores selectivos de la fosfoinositida 3-kinasa δ (PI3Kδ). Esta enzima está involucrada en enfermedades respiratorias, y su inhibición podría conducir a nuevos tratamientos para afecciones como el asma y la enfermedad pulmonar obstructiva crónica (EPOC) .

Actividades Antifúngicas y Anti-VIH

El núcleo de indazol se está examinando por sus actividades antifúngicas y anti-VIH. Los investigadores están estudiando los derivados de “this compound” para desarrollar medicamentos que puedan tratar infecciones fúngicas e inhibir la replicación del VIH. Esta investigación es crucial para abordar los desafíos de salud global planteados por estas enfermedades infecciosas .

Metodologías Sintéticas

Finalmente, “this compound” es importante en el desarrollo de nuevas metodologías sintéticas. Sirve como un bloque de construcción para crear una variedad de compuestos que contienen indazol. Los avances en las técnicas sintéticas, como las reacciones catalizadas por metales de transición y la ciclización reductora, están ampliando las posibilidades de crear diversos y complejos derivados de indazol .

Safety and Hazards

The safety data sheet for 1-Methyl-1H-indazol-7-ol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Methyl-1H-indazol-7-ol is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .

Mode of Action

Indazole derivatives have been found to interact with various biological targets, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .

Biochemical Pathways

For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

Some indazole analogs have demonstrated improved pharmacokinetic profiles with good rat bioavailabilities and half-lives .

Result of Action

Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 1-Methyl-1H-indazol-7-ol and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, 1-Methyl-1H-indazol-7-ol has been shown to interact with various kinases, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

1-Methyl-1H-indazol-7-ol exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Methyl-1H-indazol-7-ol has been found to inhibit cell proliferation and induce apoptosis by affecting the PI3K/Akt signaling pathway . This compound also impacts gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival . Furthermore, 1-Methyl-1H-indazol-7-ol affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1H-indazol-7-ol involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1-Methyl-1H-indazol-7-ol binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it interacts with kinases such as PI3K, modulating their activity and affecting downstream signaling pathways . These interactions result in changes in gene expression, ultimately influencing cellular processes such as proliferation, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-1H-indazol-7-ol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1H-indazol-7-ol remains stable under refrigerated conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 1-Methyl-1H-indazol-7-ol on cellular function have been observed, with sustained inhibition of inflammatory pathways and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-indazol-7-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm .

Metabolic Pathways

1-Methyl-1H-indazol-7-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 1-Methyl-1H-indazol-7-ol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the levels of 1-Methyl-1H-indazol-7-ol and its metabolites in the body, affecting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 1-Methyl-1H-indazol-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cells, 1-Methyl-1H-indazol-7-ol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-Methyl-1H-indazol-7-ol within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

The subcellular localization of 1-Methyl-1H-indazol-7-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1-Methyl-1H-indazol-7-ol can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, phosphorylation of 1-Methyl-1H-indazol-7-ol can direct its localization to the nucleus, where it can modulate gene expression by interacting with transcription factors . The subcellular localization of 1-Methyl-1H-indazol-7-ol is essential for its biochemical activity and therapeutic potential .

Propiedades

IUPAC Name |

1-methylindazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRWUUAXXXQENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70606598 | |

| Record name | 1-Methyl-1H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

705927-35-1 | |

| Record name | 1-Methyl-1H-indazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)